1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene
Overview
Description
1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is a chemical compound with the molecular formula C10H4F10O2 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves two synthesis methods . The reaction conditions involve the use of cesium fluoride in 1,2-dimethoxyethane at 90 degrees Celsius for 12 hours . More detailed synthesis methods can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two trifluoroethoxy groups attached to a tetrafluorobenzene ring . The molecular weight of the compound is 346.12 .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 216.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has a molar refractivity of 49.8±0.3 cm3, and its surface tension is 23.5±3.0 dyne/cm .Scientific Research Applications
Halogenation and Thermal Stability
Research has shown that fluorinated benzene derivatives, similar to 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene, undergo controlled halogenation to produce chloro and bromo derivatives without hydrolysis, demonstrating good thermal stability at elevated temperatures. These findings are significant for the development of materials with specific chemical and physical properties (Herkes, 1977).
Synthesis and Optical Properties
The synthesis and study of fluorinated rigid rods, including derivatives of tetrafluorobenzene, have revealed their unique optical properties and phase behaviors. These compounds exhibit ordered phases under specific temperature ranges, which is crucial for the development of advanced materials and optical devices (Fasina et al., 2004).
Metal-Organic Frameworks (MOFs)
Fluorinated bis(triazole) ligands, including tetrafluorobenzene derivatives, have been used to construct novel metal-organic frameworks (MOFs) with diverse coordination frameworks and supramolecular architectures. These MOFs exhibit a range of bactericidal activities and highlight the versatility of fluorinated compounds in designing functional materials (Zhang et al., 2014).
Redox Properties
The study of 1,4-bis(dimesitylphosphino)-tetrafluorobenzene and its derivatives provides insights into their redox properties, showcasing the potential of fluorinated benzene derivatives in electronic and photonic applications. These compounds have been explored for their electrochemical characteristics, offering possibilities for new types of electronic materials (Sasaki et al., 1999).
Fluorocarbon Coordination Chemistry
The development of fluorocarbon-based cryptands and their metal ion complexes demonstrates the unique coordination chemistry of fluorinated compounds. Such studies reveal significant shifts in NMR resonances and coupling constants upon complexation, contributing to our understanding of fluorine's role in molecular interactions (Plenio et al., 1997).
Safety and Hazards
The safety data sheet for 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene indicates that it may be harmful if swallowed, cause serious eye irritation, skin irritation, and may cause respiratory irritation . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F10O2/c11-3-5(13)8(22-2-10(18,19)20)6(14)4(12)7(3)21-1-9(15,16)17/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCSGSHEUXXWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC1=C(C(=C(C(=C1F)F)OCC(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382095 | |
Record name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6715-31-7 | |
Record name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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